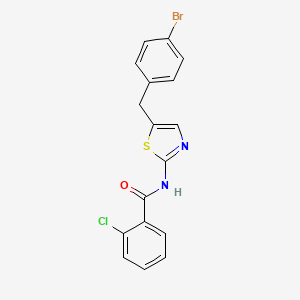

![molecular formula C23H19ClN2O2 B2431718 3-[1-(4-chlorophenyl)-2-nitroethyl]-2-(4-methylphenyl)-1H-indole CAS No. 325474-02-0](/img/structure/B2431718.png)

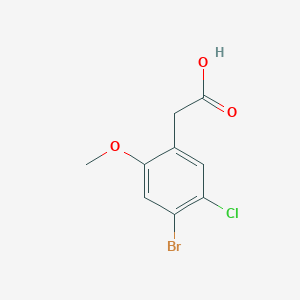

3-[1-(4-chlorophenyl)-2-nitroethyl]-2-(4-methylphenyl)-1H-indole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-[1-(4-chlorophenyl)-2-nitroethyl]-2-(4-methylphenyl)-1H-indole, also known as WIN 55,212-2, is a synthetic cannabinoid that acts as a potent agonist of the cannabinoid receptor CB1. It was first synthesized in the mid-1990s and has since been used extensively in scientific research to investigate the mechanism of action and physiological effects of cannabinoids.

Scientific Research Applications

Ruthenium Catalyzed Reduction of Nitroarenes

Research demonstrates the use of ruthenium catalysis in the reduction of nitroarenes, including compounds with chloro and methyl substituents, to their corresponding aminoarenes using formic acid. This method offers a selective approach for the reduction of heterocyclic compounds such as quinoline and indole derivatives, highlighting potential applications in the synthesis of aminoarene-based materials and chemicals (Watanabe et al., 1984).

Synthesis and Functionalization of Indoles

The synthesis and functionalization of indoles, a core structure in many biologically active compounds, have been extensively studied. Palladium-catalyzed reactions have emerged as a versatile tool for accessing a wide array of indole derivatives, offering efficient pathways for the synthesis of complex molecules. This research underscores the significance of indole derivatives in the development of pharmaceuticals and agrochemicals (Cacchi & Fabrizi, 2005).

Photoreactivity of Donor—Acceptor Ethenes

Investigations into the photoreactivity of donor-acceptor ethenes reveal that certain indole derivatives exhibit unique photophysical properties, such as solvatochromic fluorescence emission. This suggests potential applications in the development of fluorescent probes and materials science, particularly for compounds that undergo specific photoreactions (Singh & Hota, 2003).

Reactions with Nitrogen Dioxide and Nitrous Acid

The reactivity of indole derivatives with nitrogen dioxide and nitrous acid has been explored, leading to the formation of nitroso and isonitroso indole derivatives. Such reactions are relevant for understanding the chemical behavior of indole compounds under various conditions, potentially guiding the synthesis of novel indole-based materials with specific functional properties (Astolfi et al., 2006).

Structural, Vibrational, and NMR Spectroscopic Investigations

The synthesis and characterization of novel indole derivatives, such as those involving ethylthio and nitrophenyl groups, highlight the importance of comprehensive analytical techniques in understanding the structure-property relationships of these compounds. Such studies are crucial for the development of indole-based materials with tailored physical, chemical, and biological properties (Bhat et al., 2017).

Mechanism of Action

Target of Action

Indole derivatives are known to interact with a variety of biological targets. They have been found to bind with high affinity to multiple receptors . .

Mode of Action

The mode of action of “3-[1-(4-chlorophenyl)-2-nitroethyl]-2-(4-methylphenyl)-1H-indole” would depend on its specific targets. Indole derivatives are known to exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

Without specific information on the targets of “3-[1-(4-chlorophenyl)-2-nitroethyl]-2-(4-methylphenyl)-1H-indole”, it’s difficult to determine the exact biochemical pathways it might affect. Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities .

Result of Action

The molecular and cellular effects of “3-[1-(4-chlorophenyl)-2-nitroethyl]-2-(4-methylphenyl)-1H-indole” would depend on its specific targets and mode of action. Given the diverse biological activities of indole derivatives, it’s possible that this compound could have multiple effects at the molecular and cellular level .

properties

IUPAC Name |

3-[1-(4-chlorophenyl)-2-nitroethyl]-2-(4-methylphenyl)-1H-indole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19ClN2O2/c1-15-6-8-17(9-7-15)23-22(19-4-2-3-5-21(19)25-23)20(14-26(27)28)16-10-12-18(24)13-11-16/h2-13,20,25H,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXTSOXSNSLPHHI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)C(C[N+](=O)[O-])C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(5-Tert-butyl-1,3,4-thiadiazol-2-yl)methyl]-2-chloropropanamide](/img/structure/B2431635.png)

![4-[butyl(ethyl)sulfamoyl]-N-(3-ethyl-6-methoxy-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2431637.png)

![4-((1-(2-fluorobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-methylcyclohexanecarboxamide](/img/structure/B2431645.png)

![N-Propan-2-yl-4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidine-1-carboxamide](/img/structure/B2431646.png)

![6-(furan-2-yl)-1-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2431655.png)